Ethyl 4-cyano-1-methylpiperidine-4-carboxylate
Description
Ethyl 4-cyano-1-methylpiperidine-4-carboxylate (CAS: Not explicitly provided; synonyms include AG-E-32572, AC1N37YZ) is a piperidine derivative characterized by a cyano (-CN) group and a methyl (-CH₃) substituent at the 4-position of the piperidine ring, along with an ethoxycarbonyl (-COOEt) group at the 1-position . Piperidine derivatives are widely studied for their pharmacological properties, including antibacterial and antitumor activities .
Properties
IUPAC Name |
ethyl 4-cyano-1-methylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-14-9(13)10(8-11)4-6-12(2)7-5-10/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXUSDDOVDUTLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-1-methylpiperidine-4-carboxylate typically involves the reaction of 4-cyano-1-methylpiperidine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-1-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to substitute the ester group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-cyano-1-methylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The cyano group and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural Features and Functional Group Analysis
The unique combination of substituents in Ethyl 4-cyano-1-methylpiperidine-4-carboxylate distinguishes it from related compounds. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Biological Activity: Piperidine derivatives with aromatic substituents (e.g., benzoyl in Ethyl 1-benzoylpiperidine-4-carboxylate) often exhibit enhanced antimicrobial activity due to increased lipophilicity . The target compound’s cyano group may offer different interaction profiles.
Synthetic Accessibility: this compound’s synthesis likely involves cyanation and alkylation steps, whereas Ethyl 4-oxo-1-piperidinecarboxylate derivatives are synthesized via oxidation or condensation reactions .
Biological Activity
Ethyl 4-cyano-1-methylpiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a cyano and an ethyl ester functional group. The structural formula can be represented as follows:
This structure contributes to its lipophilicity and ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be developed further for use in treating bacterial infections.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated its effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Comparison with Control (5-FU) |
|---|---|---|
| MCF-7 (breast cancer) | 8.5 | Better than 5-FU (17.02 µM) |
| MDA-MB-231 | 9.0 | Comparable to 5-FU |
The anticancer activity is attributed to its ability to induce apoptosis in cancer cells, as evidenced by increased caspase activity in treated samples.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways associated with cancer cell proliferation and survival.
Enzyme Inhibition Studies
Inhibition assays have shown that the compound affects the activity of enzymes such as:
- Cyclooxygenase (COX) : Involved in inflammation and pain signaling.
- Topoisomerase II : Critical for DNA replication and repair.
The inhibition constants (Ki) for these interactions are still under investigation but indicate a potential for therapeutic applications.
Case Studies
Several case studies highlight the compound's efficacy in preclinical models:
- Study on MCF-7 Cells : Treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, demonstrating its potential as an anticancer agent.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its role as a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
